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4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is a synthetic organic compound notable for its complex structure, which includes a trifluoromethoxy group and two bromine substituents on a phenyl ring, along with a thiosemicarbazide moiety. This unique configuration contributes to its potential utility in various fields such as medicinal chemistry, material science, and agricultural applications. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it an interesting candidate for further research in drug development and chemical synthesis.
The specific products formed depend on the reaction conditions and reagents used.
Research indicates that 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide exhibits significant biological activity. Its structural components contribute to its potential as an enzyme inhibitor and its interaction with various biological targets. For instance, compounds with similar thiosemicarbazide frameworks have been shown to possess antitumor and antimicrobial properties. The trifluoromethoxy group has been particularly noted for enhancing biological activity by influencing the binding affinity to target enzymes or receptors .
The synthesis of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the following steps:
The potential applications of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide are diverse:
Interaction studies involving 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide focus on its binding mechanisms with molecular targets. The trifluoromethoxy group and bromine substituents play critical roles in modulating interactions with enzymes or receptors. Studies have shown that this compound can form hydrogen bonds and coordinate with metal ions, which are essential for its biological activity. Molecular docking studies suggest that it may act as a noncompetitive inhibitor by binding near the active site of target enzymes, stabilizing itself through additional interactions .
Several compounds share structural similarities with 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiosemicarbazide | Basic thiosemicarbazide structure | Antimicrobial properties |
| 2-Amino-5-bromobenzothiazole | Contains bromine on a benzothiazole ring | Anticancer activity |
| 1,3,4-Thiadiazole derivatives | Contains thiadiazole ring | Antiviral properties |
| Triazole-thiosemicarbazides | Combines triazole with thiosemicarbazide | Potent enzyme inhibitors |
The uniqueness of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide lies in its combination of a trifluoromethoxy group and dual bromine substituents, which not only enhance its lipophilicity but also significantly influence its biological activity compared to other thiosemicarbazides. This structural complexity allows it to interact more effectively with biological targets than simpler analogs .
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is systematically named according to IUPAC conventions, reflecting its phenyl ring substitutions and thiosemicarbazide backbone. The molecular formula is C~8~H~6~Br~2~F~3~N~3~OS, with a calculated molecular weight of 409.01 g/mol. The structure features a phenyl ring substituted at the 2,4-positions with bromine atoms and at the 6-position with a trifluoromethoxy group (–OCF~3~), while the thiosemicarbazide moiety (–NH–C(=S)–NH–NH~2~) is attached at the 4-position of the ring.
The compound’s SMILES notation (c1c(cc(c(c1OC(F)(F)F)NC(=S)NN)Br)Br) and InChIKey (GTKKYWOEPOAQHA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features. These identifiers are critical for database searches and computational modeling. The ortho and para bromine substituents introduce steric bulk and electron-withdrawing effects, while the trifluoromethoxy group contributes orthogonal conformational rigidity and enhanced hydrophobicity.
Thiosemicarbazides emerged as a pharmacologically significant class of compounds following Domagk’s pioneering work in the 1940s, which identified their antitubercular potential. Early derivatives, such as para-acetylaminobenzaldehyde thiosemicarbazone, demonstrated modest efficacy against Mycobacterium tuberculosis but were limited by toxicity. Subsequent research focused on structural modifications to improve bioavailability and target specificity.
The introduction of halogen substituents marked a turning point in the 21st century. For example, 4-(2-bromo-4,6-difluorophenyl)thiosemicarbazide exhibited enhanced antibacterial activity due to halogen-mediated interactions with microbial enzymes. Synthetic methodologies evolved to incorporate diverse aryl groups, with condensation reactions between substituted anilines and thiosemicarbazide becoming a standard approach. Recent advances in crystallography and DFT calculations have further elucidated structure-activity relationships, enabling precise tuning of electronic and steric properties.
The bromine atoms in 4-(2,4-dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide serve dual roles: electron withdrawal and halogen bonding. Bromine’s polarizable electron cloud facilitates noncovalent interactions with biological targets, such as protein active sites, enhancing binding affinity. Density functional theory (DFT) studies reveal that electron-withdrawing groups like bromine increase halogen bond strength by up to 1.5 kcal/mol compared to unsubstituted analogs.
The trifluoromethoxy group (–OCF~3~) is a “super-halogen” due to its unique electronic profile. It exerts a strong inductive electron-withdrawing effect while donating electrons through resonance in specific contexts. This group’s hydrophobicity (π = +1.04) improves membrane permeability, a critical factor in drug design. Conformationally, the –OCF~3~ group adopts an orthogonal orientation relative to the phenyl ring, minimizing steric clashes and optimizing interactions with hydrophobic pockets.
The synergy between bromine and trifluoromethoxy substituents creates a molecule with balanced lipophilicity and reactivity. For instance, bromine enhances electrophilicity at the thiosemicarbazide sulfur, facilitating nucleophilic attacks in synthetic transformations. Meanwhile, the –OCF~3~ group stabilizes the aryl ring against metabolic degradation, extending the compound’s half-life in vivo. These attributes underscore its potential as a scaffold for antimicrobial and anticancer agents.